5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
Overview
Description
The compound “5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride” is a chemical compound that contains an azetidine ring and an oxadiazole ring . Azetidines are four-membered heterocycles containing one nitrogen atom . Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would contain an azetidine ring attached to an oxadiazole ring via a carbon atom. The exact structure would depend on the positions of the functional groups .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Azetidines and oxadiazoles can participate in various chemical reactions due to the presence of nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, azetidin-3-ylmethanamine dihydrochloride has a molecular weight of 159.05 g/mol and a topological polar surface area of 38 Ų .Scientific Research Applications
Antimicrobial Applications
- Antimicrobial Activity : Compounds similar to 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride have been synthesized and demonstrated significant antimicrobial activity. These compounds, including various azetidinone derivatives, showed effectiveness against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014); (Dodiya, Shihory, & Desai, 2012).
Anticancer and Antioxidant Potential
- Anticancer and Antioxidant Properties : Research involving Schiff base indole derivatives bearing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties, closely related to the chemical structure , revealed compounds with promising antibacterial, radical scavenging, and antifungal activities. Additionally, some compounds exhibited significant activity against Mycobacterium tuberculosis and showed notable cytotoxic activity against tumor cell lines, indicating potential as anticancer agents (Verma, Saundane, & Meti, 2019).
Applications in Synthetic Chemistry
- Synthetic Chemistry Applications : These compounds also find applications in the field of synthetic chemistry, particularly in the synthesis of complex molecular structures. They are used as key intermediates in the synthesis of various biologically active compounds, demonstrating their versatility and importance in synthetic strategies (Hou et al., 2016).
Potential as Antifungal and Antibacterial Agents
- Antifungal and Antibacterial Potential : Derivatives of this compound have been explored for their potential as antifungal and antibacterial agents. The synthesized compounds were tested against various microorganisms and showed promising results, indicating their potential use in developing new antimicrobial drugs (Sreeramulu & Ashokgajapathiraju, 2014).
Mechanism of Action
Future Directions
The future directions for the study of “5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride” could include further investigation into its synthesis, properties, and potential applications. Given the interesting properties of azetidines and oxadiazoles, this compound could be of interest in various fields .
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-8-6(10-9-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXSNQPOWQLACE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673958 | |
Record name | 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185303-98-3 | |
Record name | 1,2,4-Oxadiazole, 5-(3-azetidinyl)-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.